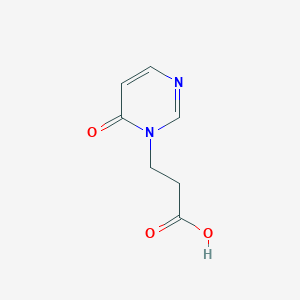

3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid

CAS No.: 1342973-78-7

Cat. No.: VC2847849

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1342973-78-7 |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | 3-(6-oxopyrimidin-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C7H8N2O3/c10-6-1-3-8-5-9(6)4-2-7(11)12/h1,3,5H,2,4H2,(H,11,12) |

| Standard InChI Key | NHTWRECCLOASMQ-UHFFFAOYSA-N |

| SMILES | C1=CN=CN(C1=O)CCC(=O)O |

| Canonical SMILES | C1=CN=CN(C1=O)CCC(=O)O |

Introduction

Structural Information

Molecular Structure and Chemical Identity

3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid features a six-membered dihydropyrimidine ring with an oxo group at position 6, creating a lactam structure. The propanoic acid chain is attached to the nitrogen atom at position 1 of the pyrimidine ring. The structure represents a modification of related compounds such as 3-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid, differing by the absence of a methyl group at position 4 .

The molecular formula of this compound is C7H8N2O3, with a calculated molecular weight of 168.15 g/mol. This can be compared to the methyl-substituted analog found in search results which has the formula C8H10N2O3 and molecular weight of 182.18 g/mol .

Structural Characteristics

The compound contains several key functional groups that define its chemical behavior:

-

A dihydropyrimidine ring with nitrogen atoms at positions 1 and 3

-

A carbonyl group (C=O) at position 6, forming a lactam structure

-

A propanoic acid side chain (-CH2CH2COOH) attached to N1

-

A carboxylic acid group with potential for salt formation

Table 1: Key Structural Information for 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid

| Property | Value |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| SMILES Notation | C1=CC(=O)N(C=N1)CCC(=O)O |

| Structural Features | Dihydropyrimidine ring with oxo group at position 6; Propanoic acid chain at N1 |

| Functional Groups | Lactam, carboxylic acid |

Physical and Chemical Properties

Solubility Characteristics

Based on its structural features, 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid would likely demonstrate moderate solubility in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). The carboxylic acid group enhances water solubility through hydrogen bonding, while the heterocyclic ring contributes to solubility in organic solvents. Similar compounds are often stored as hydrochlorides to improve stability and solubility.

The compound can form various salt forms, such as hydrochloride, which would exhibit enhanced aqueous solubility compared to the free acid form. This is consistent with observations for the related compound 3-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)propanoic acid hydrochloride .

Acid-Base Properties

The carboxylic acid group in 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid would be expected to have a pKa value in the range of 4-5, typical for carboxylic acids. This acidity allows the compound to form various salt forms, which may exhibit different physicochemical properties compared to the free acid.

Analytical Characterization

Various analytical techniques can be employed for the identification and characterization of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR and 13C NMR spectroscopy would provide valuable structural information. Based on its structure, the following key signals would be expected in 1H NMR (DMSO-d6):

-

Signals for the three pyrimidine ring protons (approximately δ 7.0-8.5 ppm)

-

Signals for the four methylene protons in the propanoic acid chain (approximately δ 2.5-4.0 ppm)

-

A signal for the carboxylic acid proton (approximately δ 12.0-13.0 ppm)

13C NMR would reveal carbon signals for both the pyrimidine ring and the propanoic acid chain, including distinctive signals for the carbonyl carbons.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and structural features. The molecular ion peak would be expected at m/z 168, corresponding to the molecular formula C7H8N2O3.

Infrared Spectroscopy

IR spectroscopy would show characteristic absorption bands for:

-

The carboxylic acid group (O-H stretch at 3200-2800 cm-1, C=O stretch at ~1700 cm-1)

-

The lactam carbonyl at position 6 of the pyrimidine ring (~1650-1680 cm-1)

-

The C=N and C=C bonds in the pyrimidine ring (1600-1400 cm-1)

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be valuable for purity determination and quantification. Thin-layer chromatography (TLC) could be used for reaction monitoring during synthesis, with appropriate solvent systems tailored to the compound's polarity.

Table 2: Expected Analytical Characteristics of 3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid

| Analytical Method | Expected Result |

|---|---|

| 1H NMR | Ring protons: δ 7.0-8.5 ppm; Methylene protons: δ 2.5-4.0 ppm; COOH: δ 12.0-13.0 ppm |

| 13C NMR | Carbonyl carbons: δ 160-180 ppm; Ring carbons: δ 110-160 ppm; Aliphatic carbons: δ 25-45 ppm |

| Mass Spectrometry | Molecular ion at m/z 168 |

| IR Spectroscopy | COOH: 3200-2800 cm-1, ~1700 cm-1; Lactam C=O: 1650-1680 cm-1; C=N/C=C: 1600-1400 cm-1 |

Applications in Research and Industry

Pharmaceutical Research

The compound could serve as a valuable building block or scaffold for medicinal chemistry efforts aimed at developing new therapeutic agents. The dihydropyrimidine core is present in numerous biologically active compounds, making derivatives of this structure important in drug discovery programs .

Chemical Synthesis

3-(6-Oxo-1,6-dihydropyrimidin-1-yl)propanoic acid could function as an intermediate in the synthesis of more complex molecules. The carboxylic acid group provides a convenient handle for further modifications, such as amide formation, esterification, or reduction.

Materials Science

The compound's ability to form hydrogen bonds through both the dihydropyrimidine ring and the carboxylic acid group might make it useful in the development of specialized materials, such as those designed for molecular recognition or controlled release applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume